Chlorooxoacetic Acid Propyl Ester: A Technical Guide to Properties, Reactivity, and Synthetic Applications
Chlorooxoacetic Acid Propyl Ester: A Technical Guide to Properties, Reactivity, and Synthetic Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Structural Identity and Database Misconceptions
In the landscape of organic synthesis, chlorooxoacetic acid propyl ester (IUPAC: propyl 2-chloro-2-oxoacetate; commonly known as propyl oxalyl chloride) is a highly versatile C2 -synthon. However, a pervasive error in automated chemical databases is the conflation of this compound with propyl chloroacetate[1].
While both molecules share a propyl ester motif, their reactivities are fundamentally different. Propyl chloroacetate ( C5H9ClO2 ) features a relatively unreactive alkyl chloride. In stark contrast, propyl oxalyl chloride ( C5H7ClO3 ) contains an α -keto acyl chloride[2]. The acyl chloride carbon is exceptionally electrophilic due to the inductive electron withdrawal of both the adjacent carbonyl and the chlorine atom. This structural nuance dictates entirely different handling protocols, as propyl oxalyl chloride is highly moisture-sensitive and acts as a potent lachrymator.
Physical and Thermochemical Properties
Understanding the physical properties of propyl oxalyl chloride is critical for designing scalable distillation and purification workflows. Thermochemical data indicates an enthalpy of vaporization ( ΔHvap ) of 52.7 kJ/mol at 297 K, measured robustly over a temperature range of 282–396 K[3]. This relatively high volatility for an acyl chloride necessitates handling within a fume hood to prevent the inhalation of corrosive vapors.
Table 1: Key Physical and Chemical Properties
| Property | Value |
| IUPAC Name | Propyl 2-chloro-2-oxoacetate |
| Common Nomenclature | Propyl oxalyl chloride, Chlorooxoacetic acid propyl ester |
| CAS Registry Number | 54166-91-5 |
| Molecular Formula | C5H7ClO3 |
| Molecular Weight | 150.56 g/mol |
| Enthalpy of Vaporization ( ΔHvap ) | 52.7 kJ/mol (at 297 K) |
| Appearance | Colorless to pale yellow liquid |
| Reactivity Profile | Highly moisture-sensitive, electrophilic acylating agent |
Reactivity Profile and Mechanistic Insights
As a bifunctional molecule, propyl oxalyl chloride offers a highly electrophilic acyl chloride site and a moderately electrophilic ester site. This differential electrophilicity allows for chemoselective nucleophilic acyl substitution . When reacted with nucleophiles (such as amines or alcohols) under controlled thermal conditions, the acyl chloride is attacked exclusively, leaving the propyl ester intact for downstream transformations.
Figure 1: Divergent nucleophilic acyl substitution pathways of propyl oxalyl chloride.
Applications in Drug Development and Materials Science
Propyl oxalyl chloride serves as a critical building block in both pharmaceutical and polymer chemistry:
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Medicinal Chemistry (Anti-Allergic Agents): The compound is utilized to synthesize troponyl-oxamic acid derivatives. By reacting propyl oxalyl chloride with aminotropones, chemists generate propyl esters of troponyl-oxamic acid, which have been extensively investigated for preventing and treating allergic conditions in mammalian models[4]. The retained propyl ester can be subsequently hydrolyzed to the active free acid or kept intact as a prodrug.
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Materials Science (UV Stabilizers): In polymer engineering, the reagent is reacted with aminomethyl-substituted benzotriazoles to yield complex oxamides. These resulting compounds function as advanced UV and heat stabilizers, exhibiting low volatility at the high processing temperatures (250–300 °C) required for engineering resins like polycarbonate (PC) and polyethylene terephthalate (PET)[5].
Validated Experimental Protocols
Workflow A: Synthesis of Propyl Oxalyl Chloride
The reagent is typically synthesized via the controlled mono-esterification of an excess of oxalyl chloride with n-propanol.
Figure 2: Synthesis workflow for propyl oxalyl chloride via controlled mono-esterification.
Workflow B: Chemoselective Synthesis of N-Alkyl Propyl Oxamates
Objective: To couple propyl oxalyl chloride with a primary amine while preventing di-substitution (oxamide formation).
Causality & Logic: The acyl chloride is highly electrophilic, but exothermic runaway can lead to unwanted nucleophilic attack on the propyl ester. By maintaining the reaction at strictly 0 °C, we reduce the kinetic energy of the system, ensuring the nucleophile exclusively attacks the acyl chloride. Triethylamine (TEA) is utilized to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.
Self-Validating System: This protocol incorporates an in-situ methanol quench of a reaction aliquot. GC-MS analysis of this aliquot must show the product mass and an absolute absence of methyl propyl oxalate (which would indicate unreacted starting material).
Step-by-Step Procedure:
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Preparation: Flame-dry a 250 mL round-bottom flask and purge continuously with argon. Add 1.0 equivalent of the target primary amine and 1.2 equivalents of anhydrous triethylamine (TEA) in 50 mL of anhydrous dichloromethane (DCM).
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Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the solution to equilibrate to 0 °C for exactly 15 minutes.
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Electrophile Addition: Dissolve 1.05 equivalents of propyl oxalyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Dropwise addition prevents localized heating and maintains a low concentration of the electrophile, minimizing the risk of di-acylation.
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Monitoring (IPC): Stir the mixture for 2 hours while allowing it to slowly warm to room temperature. Quench a 0.1 mL aliquot in 1 mL of anhydrous methanol. Analyze via GC-MS to validate the complete consumption of propyl oxalyl chloride.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3 (2 x 50 mL) to neutralize and remove TEA-HCl salts. Wash with brine (50 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the pure N-alkyl propyl oxamate.
References
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. "Chlorooxoacetic acid propyl ester | 54166-91-5". Smolecule.
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. "Chemical Properties and Structure of Propyl 2-chloro-2-oxoacetate". Smolecule.
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Acree, W., & Chickos, J. S. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies". AIP Publishing / Journal of Physical and Chemical Reference Data. URL:[Link]
- Bagli, J. F. "Troponyl-oxamic acid derivatives". US Patent 4057556A.
- European Patent Office. "N-[2-hydroxy-3-(2H-benzotriazol-2-yl)benzyl]oxamides as light stabilisers". EP0593936A1.
Sources
- 1. Buy Chlorooxoacetic acid propyl ester | 54166-91-5 [smolecule.com]
- 2. Buy Chlorooxoacetic acid propyl ester | 54166-91-5 [smolecule.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. US4057556A - Troponyl-oxamic acid derivatives - Google Patents [patents.google.com]
- 5. EP0593936A1 - N-[2-hydroxy-3-(2H-benzotriazol-2-yl)benzyl]oxamides as light stabilisers - Google Patents [patents.google.com]
